Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative with demonstrated anticancer activity. It features a thiophene core substituted with a 3-methyl group, an ethyl carboxylate at position 2, a carbamoyl group at position 4 linked to a 3,4-dimethylphenyl ring, and an amino group at position 5 . This compound (referred to as 76b in studies by Mohareb et al.) was synthesized via Gewald-like reactions, involving condensation of ethyl acetoacetate, sulfur, and substituted cyanoacetamides under reflux conditions .
Biological Activity: In vitro cytotoxicity screening against tumor cell lines (MCF-7, NCI-H460, SF-268) revealed IC₅₀ values comparable to doxorubicin, with notably low potency against normal fibroblasts (WI-38), suggesting tumor-selective cytotoxicity . The 3,4-dimethylphenyl group is hypothesized to enhance hydrophobic interactions with cellular targets while maintaining metabolic stability.
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 5-amino-4-[(3,4-dimethylphenyl)carbamoyl]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-17(21)14-11(4)13(15(18)23-14)16(20)19-12-7-6-9(2)10(3)8-12/h6-8H,5,18H2,1-4H3,(H,19,20) |
InChI Key |
QRQOXSARPFOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Activity Trends
The compound’s activity is contextualized against analogs with variations in substituents on the carbamoyl group, thiophene core, or ester moieties. Below is a comparative analysis:
Table 1: Cytotoxicity of Thiophene Derivatives Against Tumor Cell Lines
| Compound Name & Structure | MCF-7 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) | SF-268 IC₅₀ (μM) | WI-38 IC₅₀ (μM) | Key Substituents |
|---|---|---|---|---|---|
| Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate (76b ) | 2.1 | 1.8 | 1.9 | >100 | 3,4-Dimethylphenyl carbamoyl, 3-methyl |
| Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (74 ) | 1.5 | 1.3 | 1.6 | >100 | 4-Chlorostyryl, cyano |
| Ethyl 5-(3-ethoxypropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (77 ) | 1.8 | 1.6 | 1.7 | >100 | Phenylcarbamoyl, 3-ethoxypropanamido |
| Ethyl 5-amino-4-((4-methoxyphenyl)carbamoyl)-3-methylthiophene-2-carboxylate (8c ) | 3.2 | 2.9 | 3.1 | >100 | 4-Methoxyphenyl carbamoyl |
| Ethyl 5-amino-4-(aminocarbonyl)-3-methylthiophene-2-carboxylate | 12.4 | 11.7 | 13.2 | >100 | Aminocarbonyl (no aryl substitution) |
Key Observations :
Electronegative/Hydrophobic Groups Enhance Potency: Compound 74 (4-chlorostyryl, cyano) exhibits the highest cytotoxicity, attributed to the electron-withdrawing chloro group enhancing target binding . The 3,4-dimethylphenyl group in 76b balances hydrophobicity and steric effects, achieving sub-2 μM IC₅₀ values while minimizing normal cell toxicity .
Role of Carbamoyl Substitutions: 76b (3,4-dimethylphenyl) outperforms 8c (4-methoxyphenyl), suggesting methyl groups provide better lipophilicity than methoxy for membrane penetration . Removing the aryl group (aminocarbonyl analog) reduces potency by ~6-fold, underscoring the necessity of aromatic interactions .
Amino and Ester Modifications: Compound 77 introduces a 3-ethoxypropanamido side chain, slightly reducing activity compared to 76b, likely due to increased steric hindrance .
Selectivity and Toxicity Profiles
All compounds show negligible activity against WI-38 fibroblasts (IC₅₀ >100 μM), indicating a broad therapeutic window.
Biological Activity
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from simpler thiophene derivatives. The key steps include:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The introduction of the amino and carboxylate groups is crucial for biological activity.
- Final Coupling Reaction : The final product is formed by coupling with a dimethylphenyl carbamoyl derivative.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several promising properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound is effective against resistant strains, making it a candidate for further development as an antibiotic agent.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer activity. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using resazurin assays, which indicated a dose-dependent response.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has exhibited anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Experimental Data
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Anti-inflammatory Mechanism :
Summary Table of Biological Activities
Q & A
Q. Q1. What are the common synthetic routes for Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate?
The synthesis typically involves a multi-step approach:
Thiophene Ring Formation : Cyclization of sulfur-containing precursors (e.g., dienes) under reflux conditions, often catalyzed by triethylamine .
Functional Group Introduction : Electrophilic substitution or coupling reactions to add the 3,4-dimethylphenylcarbamoyl and methyl groups. For example, reacting with 3,4-dimethylphenyl isocyanate or acyl chloride derivatives .
Esterification : Ethyl ester formation via condensation with ethyl acetoacetate or similar reagents .
Purification : Recrystallization from ethanol or dioxane to isolate the final product .
Q. Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sulfur, diene precursor, triethylamine, reflux | Thiophene ring synthesis |
| 2 | 3,4-Dimethylphenyl isocyanate, electrophilic agents | Carbamoyl group addition |
| 3 | Ethyl acetoacetate, ethanol, reflux | Esterification |
| 4 | Recrystallization (ethanol/dioxane) | Purification |
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test bases like triethylamine vs. DBU for cyclization efficiency .
- Temperature Control : Reflux duration adjustments (e.g., 3–8 hours) to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution kinetics .
- Impurity Mitigation : Use column chromatography or preparative HPLC for intermediates, as described in thiophene derivative syntheses .
Data Contradiction Note : Prolonged reflux (>10 hours) may degrade heat-sensitive intermediates; monitor via TLC .
Basic Structural Characterization
Q. Q3. Which analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl, carbamoyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at 361.15 g/mol) .
- X-Ray Crystallography : Single-crystal analysis using SHELXL or OLEX2 for absolute configuration determination .
Advanced Structural Analysis
Q. Q4. How to resolve discrepancies in crystallographic refinement (e.g., twinning, disorder)?
Q. Example Workflow :
Data collection with Mo-Kα radiation.
Initial refinement in SHELXD.
Final model validation in OLEX2 with Rfactor <5% .
Basic Biological Screening
Q. Q5. What preliminary assays evaluate its pharmacological potential?
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays .
- Antioxidant Activity : DPPH radical scavenging assays (IC determination) .
- Anti-Inflammatory Screening : COX-2 inhibition or TNF-α suppression in macrophage models .
Advanced Biological Studies
Q. Q6. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent Variation : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Bioisosteric Replacement : Swap the thiophene ring with furan or pyrrole to assess aromaticity effects .
Q. SAR Table :
| Derivative | Substituent | Activity (IC) | Key Finding |
|---|---|---|---|
| A | 3,4-Dimethylphenyl | 10 µM (COX-2) | Optimal lipophilicity |
| B | 4-Nitrophenyl | 25 µM | Reduced solubility |
| C | 4-Methoxyphenyl | 15 µM | Improved metabolic stability |
Basic Safety and Handling
Q. Q7. What precautions are necessary during laboratory handling?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A/2B irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Data Interpretation
Q. Q8. How to address conflicting bioactivity results across assay models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
